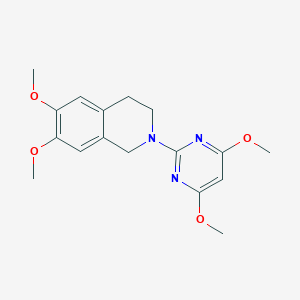![molecular formula C18H22N4O2 B6473927 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2640958-57-0](/img/structure/B6473927.png)
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
作用机制
未来方向
The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for the design of new biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.
Attachment of the Morpholine Group: The morpholine group can be attached via an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)piperidin-4-yl]quinoxaline
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)azepan-4-yl]quinoxaline
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)thiazolidin-4-yl]quinoxaline
Uniqueness
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is unique due to the presence of both pyrrolidine and morpholine moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-17(20-15-7-3-2-6-14(15)19-13)22-10-11-24-16(12-22)18(23)21-8-4-5-9-21/h2-3,6-7,16H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSVBWCOCLQQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6473848.png)
![4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6473852.png)
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B6473868.png)
![6-fluoro-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B6473869.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473874.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B6473877.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473884.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6473887.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6473892.png)
![1-[4-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6473897.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473935.png)

![2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473953.png)
